N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide hydrochloride
Description
N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative featuring a trifluoromethyl-substituted aromatic core linked to a piperazine moiety via an ethyl spacer. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3S.ClH/c1-25(23,24)21-10-8-20(9-11-21)7-6-19-14(22)12-4-2-3-5-13(12)15(16,17)18;/h2-5H,6-11H2,1H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKJKZEPSKWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its structural components, which include a piperazine ring and a trifluoromethyl group. These features contribute to its interaction with various biological targets.
- Antidepressant Activity : Piperazine derivatives have been recognized for their antidepressant effects. Studies suggest that modifications in the piperazine structure can enhance serotonin receptor affinity, making them potential candidates for treating depression .
- Anticancer Properties : Research has indicated that compounds with sulfonamide groups possess anticancer activity. The presence of the methylsulfonyl moiety in this compound may enhance its efficacy against certain cancer cell lines by inhibiting tumor growth and promoting apoptosis .
- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent. Sulfonyl derivatives are known to exhibit antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell functions .
- CNS Activity : The piperazine scaffold is prevalent in many central nervous system (CNS) drugs, indicating that this compound may also have neuroactive properties, potentially aiding in the treatment of neurological disorders .
Table 1: Summary of Pharmacological Activities
Case Study 1: Antidepressant Efficacy
A study conducted on various piperazine derivatives demonstrated that modifications similar to those found in N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide hydrochloride led to increased binding affinity for serotonin receptors. This suggests that the compound may be effective in alleviating symptoms of depression.
Case Study 2: Anticancer Activity
In vitro studies on sulfonamide derivatives indicated significant cytotoxicity against breast cancer cell lines. The presence of the methylsulfonyl group was crucial for enhancing the apoptotic effect observed, supporting the potential use of this compound in cancer therapy.
Case Study 3: Antimicrobial Testing
Research evaluating the antimicrobial properties of sulfonamide compounds found that several derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for further development in antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several piperazine-based benzamide derivatives. Below is a comparative analysis based on substituent variations, pharmacological targets, and synthetic strategies.
Table 1: Structural and Functional Comparison
Key Observations:
3-Trifluoromethylphenyl (Compound 3b) and 3-cyanophenyl (Compound 3a) substituents prioritize lipophilicity, whereas the target compound’s methylsulfonyl group balances hydrophilicity and steric bulk .
Benzamide Core :
- The 2-trifluoromethyl substituent in the target compound may improve metabolic stability compared to 4-thiophen-3-yl (Compounds 3a/3b) or 4-iodo (CAS 220643-77-6) groups, which are prone to oxidative metabolism .
Linker Design :
- The ethyl linker in the target compound and CAS 220643-77-6 allows conformational flexibility, whereas the ethoxyethyl spacer in Compounds 3a/3b may restrict binding orientation .
CAS 220643-77-6 demonstrates dual receptor activity (serotonin/dopamine), likely due to its pyridin-2-yl and 2-methoxyphenyl groups, whereas the target compound’s simpler structure may favor selectivity .
Research Findings and Limitations
Preparation Methods
Fluorination and Cyano Substitution
Patent CN113698315A outlines a scalable route starting from 2,3-dichlorotrifluorotoluene. Key steps include:
- Fluorination : Reaction with potassium fluoride (KF) in dimethylformamide (DMF) at 160°C for 2 hours, yielding 2-fluoro-3-chlorotrifluoromethane (85% yield).
- Cyano Substitution : Treatment with sodium cyanide (NaCN) in ethanol at 80°C, producing 2-chloro-6-trifluoromethylbenzonitrile (78% yield).
Hydrogenation and Hydrolysis
- Hydrogenation : Catalytic hydrogenation using 5% palladium on carbon (Pd/C) under 1.5 atm H₂ in tetrahydrofuran (THF) reduces the nitrile to 2-trifluoromethylbenzylamine (92% yield).
- Oxidation and Amidation : Oxidation with potassium permanganate (KMnO₄) forms 2-(trifluoromethyl)benzoic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂). Reaction with ammonium hydroxide yields 2-(trifluoromethyl)benzamide (89% purity by HPLC).
Table 1: Optimization of 2-(Trifluoromethyl)benzamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | KF, DMF, 160°C, 2h | 85 | 98.2 |
| Cyano Substitution | NaCN, EtOH, 80°C, 4h | 78 | 97.5 |
| Hydrogenation | Pd/C, H₂ (1.5 atm), THF, 16h | 92 | 98.1 |
| Hydrolysis | NaOH, H₂O, 100°C, 2h | 89 | 98.8 |
Synthesis of 4-(Methylsulfonyl)piperazine Ethylamine
Piperazine Sulfonylation
From PMC10780301, tert-butyl piperazine-1-carboxylate undergoes selective sulfonylation:
- Protection : Boc anhydride in dichloromethane (DCM) with triethylamine (Et₃N) yields tert-butyl piperazine-1-carboxylate (95% yield).
- Sulfonylation : Methanesulfonyl chloride (MsCl) in DCM at 0°C selectively reacts with the secondary amine, forming tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (88% yield).
- Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding 4-(methylsulfonyl)piperazine hydrochloride (94% yield).
Amide Coupling and Salt Formation
Amide Bond Formation
The benzamide and piperazine ethylamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (Fig. 2):
Hydrochloride Salt Precipitation
Treatment with hydrogen chloride (HCl) in ethyl acetate precipitates N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide hydrochloride as a crystalline solid (89% yield).
Table 3: Coupling and Salt Formation Metrics
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DCM |
| Reaction Time | 24h |
| Free Base Yield | 82% |
| Salt Purity (HPLC) | 99.1% |
Analytical Validation and Process Optimization
Purity and Yield Enhancements
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis of piperazine-containing benzamides typically involves coupling a substituted benzoyl chloride with a piperazine derivative. For example, amide bond formation using coupling agents like HBTU or BOP in tetrahydrofuran (THF) under inert conditions (e.g., nitrogen atmosphere) is common . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar excess of amine to acid), reaction time (12–24 hours), and temperature (room temperature to 50°C). Post-reaction purification via silica gel column chromatography (e.g., using dichloromethane/methanol gradients) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving piperazine proton signals (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) . Mass spectrometry (ESI-MS) verifies molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) assesses purity (>98%). X-ray crystallography or LC-MS/MS may resolve stereochemical ambiguities .
Q. What strategies enhance aqueous solubility of this lipophilic benzamide during in vitro assays?
The trifluoromethyl and methylsulfonyl groups increase lipophilicity, necessitating solubility enhancers. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Buffered solutions (PBS, pH 7.4) with surfactants (e.g., Tween-80) or sonication improve dispersion. For cell-based assays, pre-dissolve in DMSO and dilute in culture media to avoid precipitation .
Advanced Research Questions
Q. How can target engagement and mechanism of action be elucidated in cancer models?
Employ kinase profiling assays or thermal shift assays to identify binding partners. For example, piperazine derivatives often target G-protein-coupled receptors (GPCRs) or apoptosis pathways (e.g., BCL-2 inhibition) . Use siRNA knockdown or CRISPR-Cas9-edited cell lines to validate target dependency. In vivo, xenograft models with biomarker analysis (e.g., caspase-3 activation) confirm mechanistic relevance .
Q. What methodologies assess metabolic stability and identify degradation products?
Incubate the compound with liver microsomes (human or rodent) and analyze via LC-MS/MS. Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) are identified using high-resolution MS. Stability in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) predicts oral bioavailability .
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Conduct PK/PD studies to measure plasma half-life, tissue distribution, and metabolite activity. Use isotopic labeling (e.g., ¹⁴C) for tracking. If in vitro activity (e.g., IC₅₀ = 10 nM) lacks in vivo correlation, refine dosing regimens or explore prodrug strategies to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
